2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride
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Overview
Description
2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H11ClN2O·HCl. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as starting materials . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(6-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride include:
- 2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride
- Other benzoxazole derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
2-(6-chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9;/h3-5H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXNIFDPKADCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=C(O1)C=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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